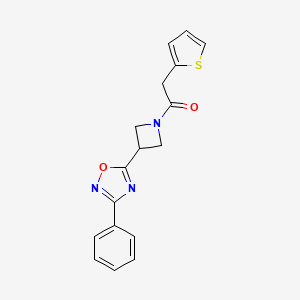
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes several functional groups, including a phenyl group, an oxadiazole ring, an azetidine ring, and a thiophene ring . The presence of these groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and the arrangement of its functional groups . The oxadiazole ring, in particular, is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups . For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the oxadiazole ring might contribute to its stability and reactivity .Scientific Research Applications
Design and Synthesis for Inhibitory Activities
Compounds similar to 1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone have been synthesized and studied for their potential as inhibitors of various biological targets. For instance, novel derivatives have been designed as inhibitors of HIV-1 replication, demonstrating promising activity against the virus without significant cytotoxicity, highlighting the potential of such compounds in antiviral therapy (Che et al., 2015).
Antimicrobial Activity
The antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, including structures akin to the compound , has shown significant activity against bacterial and fungal strains. These findings suggest the utility of such compounds in developing new antimicrobial agents, especially for targeting drug-resistant strains (Fuloria et al., 2009).
Antifungal and Antibacterial Agents
Synthesis of 1-(5'-substituted phenyl-1',3',4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones has been reported with significant antibacterial and antifungal activities. These studies contribute to understanding the structure-activity relationships necessary for enhancing antimicrobial efficacy, offering a pathway for developing potent antimicrobial drugs (Giri et al., 1988).
Anti-Breast Cancer Agents
Research into the synthesis of thiazolyl(hydrazonoethyl)thiazoles for potential anti-breast cancer activity has utilized a similar structural motif, demonstrating the versatility of this chemical framework in targeting various diseases, including cancer. This highlights the compound's potential as a scaffold for developing novel anticancer therapies (Mahmoud et al., 2021).
Molecular Properties and Anti-staphylococcal Activity
The study of N-acylhydrazones and new 1,3,4-oxadiazole derivatives for their anti-staphylococcal activity has shown strong activity against several strains of Staphylococcus aureus. These findings not only underline the potential of such compounds in treating bacterial infections but also provide a foundation for the development of new drugs with improved pharmacokinetic profiles (de Oliveira et al., 2012).
Future Directions
properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(9-14-7-4-8-23-14)20-10-13(11-20)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAPNKDAMEQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

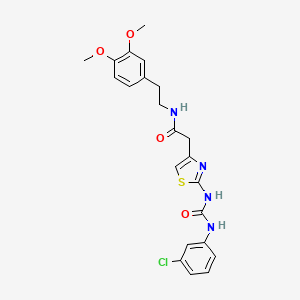


![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)
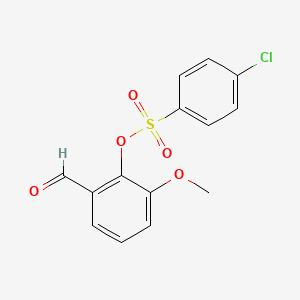
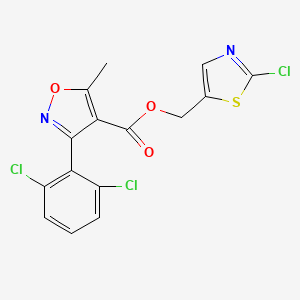
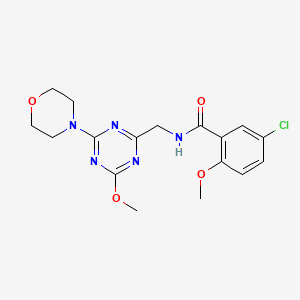
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
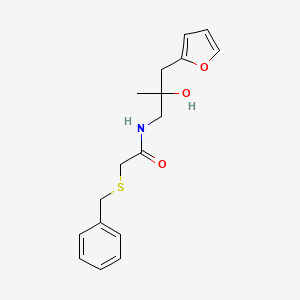

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)
![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)
![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)